molecular formula C10H14O2 B12675053 Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one CAS No. 85391-21-5

Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one

Cat. No.: B12675053
CAS No.: 85391-21-5
M. Wt: 166.22 g/mol
InChI Key: JUANJZAFSKJFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one is a chemical compound with the molecular formula C10H14O2 It is known for its unique structure, which includes a fused bicyclic system with an oxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a six-membered ring.

    Oxepin: A compound with a similar oxepin ring but lacking the fused bicyclic structure.

    Bicyclo[2.2.1]heptan-2-one: Another bicyclic compound with different ring fusion.

Uniqueness

Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

85391-21-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

9-oxatricyclo[5.3.1.02,6]undecan-8-one

InChI

InChI=1S/C10H14O2/c11-10-9-4-6(5-12-10)7-2-1-3-8(7)9/h6-9H,1-5H2

InChI Key

JUANJZAFSKJFAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2COC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.